molecular formula C10H14N2O2 B13382707 N'-hydroxy-4-propoxybenzenecarboximidamide

N'-hydroxy-4-propoxybenzenecarboximidamide

Cat. No.: B13382707
M. Wt: 194.23 g/mol
InChI Key: OOCDAYWHISVQPO-UHFFFAOYSA-N
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Description

N'-hydroxy-4-propoxybenzenecarboximidamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N'-hydroxy-4-propoxybenzenecarboximidamide

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12)

InChI Key

OOCDAYWHISVQPO-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Contextualization of Carboximidamide Derivatives in Drug Discovery and Development

Carboximidamide derivatives, also known as amidines, represent a significant class of compounds in the realm of medicinal chemistry and drug discovery. These structures are characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Their versatility allows them to interact with a wide array of biological targets, making them valuable scaffolds in the design of novel therapeutic agents. nih.govnih.gov

The exploration of carboxamide and carboximidamide derivatives has yielded promising candidates in various therapeutic areas, including oncology and infectious diseases. nih.govresearchgate.netplos.org For instance, certain novel piperine-carboximidamide hybrids have been investigated for their potential as multi-targeted agents against cancer by inhibiting key enzymes like EGFR, BRAFV600E, and CDK2. nih.gov Similarly, other derivatives have been synthesized and evaluated for their antiplasmodial and antioxidant activities, highlighting their potential in combating malaria. plos.org The ability of these compounds to engage in multiple biological pathways underscores their importance in the development of new drugs. nih.gov

The structural framework of carboximidamide derivatives provides a foundation for chemical modifications aimed at optimizing their pharmacological profiles. The strategic placement of different substituents can significantly influence their binding affinity, selectivity, and pharmacokinetic properties. This adaptability makes them a continuing focus of research for chemists and pharmacologists seeking to develop next-generation therapeutics.

The N Hydroxyl Moiety As a Key Pharmacophore in Bioactive Compounds

In drug design, the introduction of an N-hydroxy moiety is a strategic approach to modulate a compound's activity. nih.gov For example, N-hydroxy-containing compounds have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govcalstate.edu The N-hydroxy group can act as a zinc-chelating moiety, which is critical for the inhibitory activity of these molecules. nih.gov

While the presence of an N-O single bond can sometimes raise concerns about metabolic stability, the careful design of molecules containing this functional group has led to the development of effective and safe therapeutic agents. nih.gov The strategic incorporation of the N'-hydroxyl moiety continues to be a valuable tool in the medicinal chemist's arsenal (B13267) for creating new and improved drugs.

Strategic Importance of N Hydroxy 4 Propoxybenzenecarboximidamide As a Research Probe

Direct Hydroxylation Routes for Carboximidamides

The most direct and atom-economical approach to synthesizing this compound is the addition of hydroxylamine (B1172632) to a nitrile precursor. This method is widely regarded as the principal route for creating the N'-hydroxycarboximidamide functional group. The reaction involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group of 4-propoxybenzonitrile (B1585320).

The synthesis of amidoximes from nitriles is a well-established yet continually optimized process. tandfonline.comtandfonline.com The reaction of 4-propoxybenzonitrile with hydroxylamine is typically conducted in a polar solvent, such as ethanol (B145695) or water, and often requires a base to deprotonate hydroxylamine hydrochloride, thereby generating the free hydroxylamine nucleophile.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. Common bases include sodium carbonate, potassium carbonate, and organic amines like triethylamine (B128534). tandfonline.com Studies have shown that the nature of the base can significantly impact the reaction rate and the formation of byproducts, such as amides. rsc.org For instance, using an appropriate molar equivalent of a base like triethylamine in water can lead to high yields at room temperature, presenting a green and efficient methodology. tandfonline.com

The reaction mechanism is believed to proceed via nucleophilic addition of hydroxylamine to the nitrile, forming an intermediate that then tautomerizes to the stable amidoxime (B1450833) structure. rsc.org Theoretical and experimental studies have been conducted to better understand this mechanism and minimize the formation of amide byproducts, which can arise under certain conditions. rsc.orgresearchgate.net

Below is a representative table illustrating how reaction conditions can be optimized for the synthesis of an aryl amidoxime from an aryl nitrile.

Table 1: Optimization of Reaction Conditions for Aryl Amidoxime Synthesis This table is interactive. You can sort and filter the data.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ (1.5) Ethanol 80 16 75
2 Na₂CO₃ (1.5) Methanol 65 12 82
3 Triethylamine (1.6) Water 25 6 91
4 Triethylamine (6.0) Water 25 6 0*
5 None (Aq. HA) Water 25 24 65

*Predominant formation of amide byproduct was observed under these conditions. tandfonline.com Data is representative of typical amidoxime syntheses.

Carboximidamide Formation via Propoxybenzoic Acid Derivatives

One such pathway involves the conversion of 4-propoxybenzoic acid to its corresponding primary amide, 4-propoxybenzamide. This can be achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) and reacting it with ammonia. The resulting amide can then be converted to the target N'-hydroxycarboximidamide, although this step is less common than the nitrile addition method. More conveniently, the amide can be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield 4-propoxybenzonitrile, which then serves as the precursor for the direct hydroxylation route described in section 2.1. libretexts.org

Recent developments have enabled a one-pot synthesis of N-substituted amidoximes directly from carboxylic acids by sequentially adding an amine and then hydroxylamine hydrochloride in the presence of a dehydrating agent. rsc.orgrsc.org This strategy could be adapted for the synthesis of the title compound.

The mechanism of nitrile hydrolysis to an amide under acidic conditions provides insight into the reverse reaction—the dehydration of an amide (or its tautomer) to a nitrile. chemistrysteps.comyoutube.com In the forward direction (nitrile to amidoxime), the reaction is typically base-mediated to generate free hydroxylamine. However, understanding acid-catalyzed transformations is crucial.

In an acidic medium, the nitrogen of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.org This activation facilitates the attack by a weak nucleophile like water during hydrolysis. youtube.com A similar activation principle would apply if a hydroxylamine derivative were to react under specific acidic conditions, although this is less common for amidoxime synthesis due to the basic nature of hydroxylamine. The key step in these condensation-type reactions is the nucleophilic attack on the activated nitrile or a related carbonyl/imine group, followed by proton transfers and eventual elimination of a water molecule to form the final product.

Coupling Reactions and Multi-Step Synthesis of this compound

A robust multi-step synthesis provides a reliable method for producing this compound from readily available starting materials. A logical and efficient linear sequence begins with a simpler precursor, such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzoic acid.

A strategic multi-step synthesis for this compound can be designed as follows:

Propoxylation: Starting with 4-hydroxybenzaldehyde, the phenolic hydroxyl group is alkylated using a propyl halide (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in acetone) to form 4-propoxybenzaldehyde (B1265824).

Oxime Formation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride to form 4-propoxybenzaldehyde oxime. asianpubs.org

Dehydration to Nitrile: The aldoxime is subsequently dehydrated to yield the key intermediate, 4-propoxybenzonitrile. A variety of reagents can effect this transformation, including catalysts like ferrous sulfate (B86663) or simply heating with silica-gel. asianpubs.orgajgreenchem.com

Amidoxime Formation: Finally, as detailed in section 2.1, the 4-propoxybenzonitrile is treated with an aqueous solution of hydroxylamine to afford the target compound, this compound. google.com

This linear sequence utilizes simple acid and amine derivatives (in the form of hydroxylamine) in a controlled, step-wise fashion. Each step involves well-understood reactions, allowing for purification of intermediates and ensuring the high purity of the final product.

Methodological Advancements in Yield, Purity, and Scalability of this compound Synthesis

Continuous efforts in synthetic chemistry aim to improve the efficiency, environmental footprint, and scalability of chemical processes. For the synthesis of this compound, several modern methodologies can be applied.

Advancements in the nitrile-to-amidoxime conversion include the use of green solvents like water, which simplifies work-up and reduces environmental impact. tandfonline.com Furthermore, the use of ultrasonic irradiation has been shown to accelerate the reaction, leading to high yields in shorter timeframes. nih.gov

For scalability, microreactor technology offers a promising alternative to traditional batch processing. acs.org Continuous flow synthesis allows for precise control over reaction parameters such as temperature and mixing, enhancing safety, particularly when handling potentially unstable reagents like hydroxylamine at elevated temperatures. This technology can lead to higher throughput and consistent product quality, making it ideal for industrial-scale production. acs.org

The table below compares different synthetic methodologies for the key nitrile-to-amidoxime conversion step, highlighting the advantages of modern techniques.

Table 2: Comparison of Synthetic Methods for Amidoxime Formation This table is interactive. You can sort and filter the data.

Method Conditions Reaction Time Typical Yield (%) Advantages
Conventional Heating Base (e.g., K₂CO₃) in Ethanol, Reflux 12-16 h 70-85 Well-established, simple setup
Green Chemistry Base (e.g., Triethylamine) in Water, RT 6 h 90-95 Environmentally friendly, mild conditions, high yield tandfonline.com
Ultrasonic Irradiation Solvent-free, RT 0.5-1 h 70-85 Very short reaction times, energy efficient nih.gov
Microreactor (Flow) Aqueous Hydroxylamine, Elevated Temp. Minutes >95 Excellent process control, enhanced safety, scalable acs.org

These advancements demonstrate a clear trend towards more efficient, safer, and environmentally benign methods for synthesizing this compound and related compounds.

Biochemical Characterization of Enzyme Inhibition by this compound

There is no available information on the inhibitory activity of this compound against any enzyme.

Specificity and Potency Studies with Kinases and Other Relevant Enzymes

No studies have been published detailing the specificity or potency of this compound against any kinase or other enzyme panels. Consequently, data tables illustrating its inhibitory profile cannot be constructed.

Kinetic and Mechanistic Analyses of Enzyme-N'-hydroxy-4-propoxybenzenecarboximidamide Interactions

The scientific literature contains no kinetic or mechanistic studies that would describe the mode of interaction between this compound and any enzyme target.

Biophysical Assessment of Receptor-Ligand Interactions

There are no public records of biophysical assessments to determine the binding characteristics of this compound with any receptor.

Quantitative Evaluation of Binding Affinities for Target Receptors

Without any identified biological targets, there has been no quantitative evaluation of the binding affinities of this compound. Therefore, no data on its receptor binding profile is available.

Investigation of Binding Site Specificity and Allosteric Modulation

Investigations into the binding site specificity or potential allosteric modulatory effects of this compound have not been reported in the accessible scientific literature.

Impact of this compound on Cellular Signaling Pathways

There is a complete absence of published research on the effects of this compound on any cellular signaling pathways.

Identification of Downstream Effects in Model Biological Systems

No studies detailing the downstream cellular or molecular effects of this compound in any model biological system have been found. There is no available data on its mechanism of action, affected signaling pathways, or changes in gene or protein expression.

Advanced Techniques for Interaction Profiling

Application of High-Throughput Screening (HTS) in Target Identification

There is no evidence of this compound having been subjected to high-throughput screening campaigns to identify its biological targets. Consequently, no data from such assays are available.

Utilization of Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

No published research has utilized Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding affinity, kinetics, or thermodynamics of the interaction between this compound and any biological target. As a result, no binding constants (Kd), kinetic parameters (ka, kd), or thermodynamic data (ΔH, ΔS) for this compound are available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Hydroxy 4 Propoxybenzenecarboximidamide Derivatives

Systematic Modification of the Propoxybenzene (B152792) Core and its Influence on Bioactivity

The 4-propoxybenzene core of N'-hydroxy-4-propoxybenzenecarboximidamide serves as a crucial anchor for molecular recognition by biological targets. Systematic modifications of this fragment, particularly variations in the alkoxy chain, can significantly impact the compound's bioactivity. Studies on analogous aromatic compounds have demonstrated that the length and nature of the alkoxy chain can influence potency and selectivity.

The position of the alkoxy group on the benzene (B151609) ring is also a critical determinant of activity. While the parent compound features a 4-propoxy group, shifting it to the 2- or 3-position would likely have a profound effect on the molecule's electronic distribution and its ability to interact with target proteins.

Below is a hypothetical data table illustrating how modifications to the propoxybenzene core could influence bioactivity, based on general SAR principles.

Modification Rationale for Change Predicted Impact on Bioactivity
Varying Alkoxy Chain Length (e.g., methoxy, ethoxy, butoxy)Alters lipophilicity and steric bulk.Potency may increase or decrease depending on the size of the binding pocket. Optimal length needs to be determined experimentally.
Isomeric Alkoxy Chains (e.g., isopropoxy, isobutoxy)Introduces branching, altering the shape and steric profile.May improve binding affinity if the branched shape complements the target's topology.
Positional Isomers (e.g., 2-propoxy, 3-propoxy)Changes the electronic and steric profile of the molecule.Likely to significantly alter or abolish activity due to changes in key interactions.
Ring Substitution (e.g., fluoro, chloro, methyl at other positions)Modifies electronic properties and can introduce new interaction points.Could enhance potency or selectivity through additional binding interactions or by altering metabolic stability.

Derivatization of the Carboximidamide Moiety and its Impact on Target Selectivity

In studies of related benzamide (B126) and carboxamide derivatives, modifications to the amide portion of the molecule have been shown to be critical for activity. nih.govnanobioletters.comnih.gov For this compound, derivatization could involve several strategies:

Alkylation or Acylation of the N'-hydroxy Group: This would mask the hydroxyl group, potentially altering the compound's ability to chelate metal ions or form hydrogen bonds. This could be a strategy to probe the necessity of the free hydroxyl for a specific biological target.

Substitution on the Amidine Nitrogen: Introducing substituents on the terminal nitrogen of the carboximidamide could influence the steric and electronic properties of this moiety, potentially leading to altered target selectivity.

Bioisosteric Replacement: The entire N'-hydroxycarboximidamide group could be replaced with other known zinc-binding groups or bioisosteres, such as a hydroxamic acid or a carboxylic acid, to assess the importance of this specific functionality for the observed bioactivity.

The table below outlines potential derivatizations of the carboximidamide moiety and their expected impact.

Derivatization Rationale Predicted Impact on Target Selectivity
O-Alkylation of the N'-hydroxy groupBlocks the metal-chelating and hydrogen-bonding capabilities of the hydroxyl group.May decrease affinity for metalloenzymes but could enhance selectivity for targets where this interaction is not required.
N-Alkylation of the amidineIntroduces steric bulk and alters the electronic nature of the amidine.Could modulate selectivity by favoring or disfavoring binding to different target proteins based on the size and nature of their binding sites.
Bioisosteric replacement (e.g., with hydroxamic acid)Mimics the potential zinc-binding function with a different chemical scaffold.May retain activity against the primary target while altering the off-target profile, thus improving selectivity.

Exploration of Substituent Effects on Electronic and Steric Properties Relevant to Biological Activity

The introduction of various substituents onto the propoxybenzene ring can systematically alter the electronic and steric properties of the this compound scaffold. These modifications can provide valuable insights into the electronic and steric requirements for optimal biological activity.

Steric effects, often described by Taft steric parameters, are also crucial. ubaya.ac.id The size and shape of substituents can dictate how well the molecule fits into its biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient van der Waals interactions.

A systematic exploration of these effects is crucial for a comprehensive SAR understanding.

Substituent Type Position on Benzene Ring Electronic Effect Steric Effect Potential Impact on Bioactivity
Electron-Withdrawing (e.g., -NO2, -CN)Ortho, Meta, Para to propoxyDecreases electron density in the ring.Varies with substituent size.Could enhance activity by increasing the acidity of the N'-OH or by participating in specific electronic interactions with the target.
Electron-Donating (e.g., -CH3, -OCH3)Ortho, Meta, Para to propoxyIncreases electron density in the ring.Varies with substituent size.May improve activity by enhancing hydrophobic interactions or by modulating the electronic character of the aromatic ring for optimal binding.
Halogens (e.g., -F, -Cl, -Br)Ortho, Meta, Para to propoxyInductively withdrawing, mesomerically donating (for Cl, Br).Increases with atomic size.Can introduce halogen bonding interactions, alter metabolic stability, and modulate lipophilicity, all of which can impact bioactivity.

Ligand Efficiency and Lipophilicity Efficiency Analyses in SAR Studies

In modern drug discovery, potency alone is not the sole determinant of a compound's potential. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of a compound and to guide lead optimization. nih.govwikipedia.orgresearchgate.netamazonaws.com

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). A higher LE indicates that a compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LipE): This metric combines potency and lipophilicity (logP or logD). wikipedia.org A high LipE is desirable, as it suggests that a compound's potency is not solely driven by increasing greasiness, which can lead to poor pharmacokinetic properties and off-target effects. nih.govresearchgate.net

Analyzing the LE and LipE of a series of this compound derivatives can provide valuable insights for optimization. For example, if a modification that increases potency also significantly increases lipophilicity, the LipE may not improve or could even decrease, signaling a potentially problematic optimization trajectory. The goal is to increase potency while maintaining or improving LipE.

The following table provides a hypothetical example of how these metrics could be applied to a series of analogs.

Compound Bioactivity (IC50, nM) pIC50 logP Heavy Atom Count LE LipE (pIC50 - logP)
Parent Compound1007.02.5150.474.5
Analog 1 (butoxy chain)507.33.0160.464.3
Analog 2 (3-fluoro sub.)207.72.7160.485.0
Analog 3 (2-chloro sub.)1506.83.1160.433.7

In this hypothetical example, Analog 2 would be considered a promising lead for further optimization as it shows improved potency and a better LipE compared to the parent compound and the other analogs.

Computational Approaches to Understanding N Hydroxy 4 Propoxybenzenecarboximidamide Biology

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com In the context of N'-hydroxy-4-propoxybenzenecarboximidamide, molecular docking studies would be instrumental in identifying its potential biological targets and elucidating the specific interactions that govern its binding affinity. This process involves the generation of various conformations of the ligand and fitting them into the active site of a target protein. The most favorable binding poses are then scored based on a function that estimates the binding free energy.

For instance, in studies of analogous carboxamide derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. Thiazole carboxamide derivatives, for example, have been docked into the active sites of cyclooxygenase (COX) enzymes to identify key binding interactions. nih.gov Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have revealed their binding modes within the PI3Kα binding site. mdpi.com These studies often highlight the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-protein complex. For this compound, the hydroxyamidine group would be expected to form crucial hydrogen bonds with amino acid residues in a target's active site, while the propoxybenzene (B152792) moiety would likely engage in hydrophobic interactions.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the physiological environment by considering the flexibility of both the ligand and the protein. These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes that may occur upon ligand binding. The insights gained from MD simulations are critical for a comprehensive understanding of the ligand-receptor interactions at an atomic level.

Illustrative Molecular Docking Results for Carboxamide Analogues
Compound ScaffoldTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Thiazole CarboxamideCOX-2ARG-513, HIS-90, SER-353-6.58
N-phenyl-4-hydroxy-2-quinolone-3-carboxamidePI3KαS774, A775, K776-8.9
Benzamide (B126) DerivativeCOVID-19 Main ProteaseNot Specified-7.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the biological activity of newly designed compounds. nih.govresearchgate.net

The development of a QSAR model for a series of this compound analogues would involve several key steps. First, a dataset of compounds with experimentally determined biological activities is required. Next, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Finally, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

For example, 3D-QSAR models have been generated for N-substituted benzimidazole (B57391) derived carboxamides to explore the molecular properties influencing their antioxidative activity. nih.govresearchgate.net These models can provide visual representations, such as contour maps, that indicate regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new this compound derivatives with improved potency.

Key Descriptors in a Hypothetical QSAR Model for this compound Analogues
DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficient, a measure of hydrophobicity.Optimal hydrophobicity is often required for membrane permeability and target engagement.
Molecular WeightThe mass of the molecule.Can influence solubility, absorption, and distribution.
Hydrogen Bond Donors/AcceptorsThe number of hydrogen bond donor and acceptor groups.Crucial for specific interactions with the target protein.
Topological Polar Surface Area (TPSA)A measure of the polar surface area of a molecule.Often correlated with drug transport properties.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. researchgate.netdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. researchgate.netdovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

Once a pharmacophore model for this compound has been developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new hit compounds with diverse chemical scaffolds. researchgate.netmdpi.com For instance, pharmacophore models have been successfully used to identify novel inhibitors of various enzymes by screening large compound libraries. sapub.org

The combination of pharmacophore modeling and molecular docking is a particularly effective strategy. The pharmacophore model can be used as an initial filter to select a smaller, more manageable subset of compounds from a large database. These selected compounds can then be subjected to more computationally intensive molecular docking studies to refine the selection and prioritize candidates for experimental testing. This hierarchical approach significantly enhances the efficiency of the drug discovery process.

De Novo Design Strategies Guided by this compound Scaffold

De novo design is a computational approach that aims to generate novel molecular structures with desired biological activities from scratch. nih.govnih.gov Unlike virtual screening, which searches for existing compounds, de novo design algorithms build new molecules by assembling molecular fragments or by growing a molecule within the active site of a target protein. The this compound scaffold can serve as a starting point or a guiding template for these design strategies.

One approach to de novo design involves scaffold decoration, where the core this compound structure is kept constant, and different substituents are systematically added to explore the chemical space around the scaffold. chemrxiv.org This can lead to the discovery of novel analogues with improved potency, selectivity, or pharmacokinetic properties. Another approach is scaffold hopping, where the core scaffold is replaced with a different chemical moiety that maintains the same three-dimensional arrangement of pharmacophoric features.

Computational tools for de novo design often incorporate scoring functions to evaluate the designed molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility. For example, a de novo design approach has been used to create bis-amidoxime chelates for specific ion complexation. nih.gov By leveraging the structural information of the this compound scaffold, de novo design strategies can accelerate the discovery of next-generation compounds with optimized biological profiles.

Future Directions and Emerging Research Avenues for N Hydroxy 4 Propoxybenzenecarboximidamide

Exploration of Novel Biological Targets and Therapeutic Areas

No information available.

Development of Advanced Probes for Mechanistic Studies

No information available.

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

No information available.

Green Chemistry Principles in the Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide and Analogs

No information available.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Q & A

Basic Research Question

  • Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .
  • Safety protocols : Wear nitrile gloves, lab coats, and protective eyewear. Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Waste disposal : Segregate chemical waste and use certified biohazard disposal services to prevent environmental contamination .

Which analytical techniques are critical for validating the structural integrity of this compound?

Basic Research Question
Key characterization methods include:

Technique Parameters Purpose
NMR 1H^1H, 13C^{13}C, 2D-COSYConfirm aromatic protons, propoxy chain, and hydroxylamine group
Mass Spectrometry (MS) High-resolution ESI-MSVerify molecular ion peak (MW: 194.23 g/mol) and fragmentation patterns
FT-IR 3200–3400 cm1^{-1} (N–H/O–H stretch)Identify functional groups like amidine and hydroxyl

How does the propoxy substituent influence the compound’s enzyme inhibition efficacy compared to methoxy or ethoxy analogs?

Advanced Research Question
The propoxy group enhances lipophilicity, potentially improving membrane permeability and target binding. Comparative studies suggest:

  • Binding affinity : Propoxy derivatives may exhibit higher specificity for cytochrome P450 isoforms than methoxy analogs due to longer alkyl chains .
  • Methodological approach :
    • Perform molecular docking to compare interactions with active sites.
    • Validate via kinetic assays (e.g., IC50_{50} determination) under physiological pH (7.4) .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies may arise from purity variations or assay conditions . Mitigation strategies:

  • Purity validation : Use HPLC (≥97% purity, C18 column, acetonitrile/water gradient) .
  • Dose-response standardization : Test multiple concentrations (e.g., 1–100 µM) in triplicate.
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293 cells) to confirm activity .

What advanced analytical methods ensure purity and stability under varying experimental conditions?

Advanced Research Question

  • Stability studies :
    • Forced degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products via LC-MS .
    • pH-dependent solubility : Measure solubility in buffers (pH 3–9) to optimize in vitro assays.
  • Purity assessment :
    • Chiral HPLC : Resolve enantiomers if synthetic routes produce racemic mixtures.
    • Karl Fischer titration : Quantify residual solvents (e.g., ethanol ≤0.5%) .

What strategies improve reaction yields in large-scale synthesis?

Advanced Research Question

  • Catalytic systems : Screen transition metals (e.g., Cu(I)) for amidine bond formation.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product efficiently .

How to design in vitro assays to study its mechanism of action in enzyme inhibition?

Advanced Research Question

  • Enzyme kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
  • IC50_{50} determination : Pre-incubate the compound with target enzymes (e.g., nitric oxide synthase) and measure residual activity fluorometrically .
  • Cellular uptake studies : Couple with LC-MS to quantify intracellular concentrations in relevant cell lines .

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